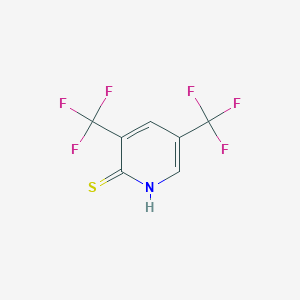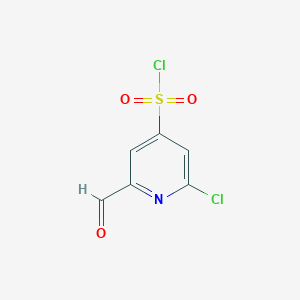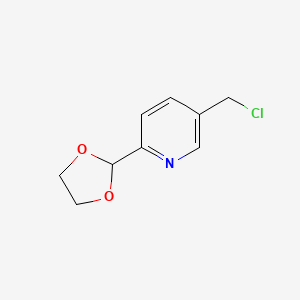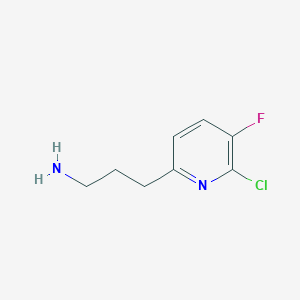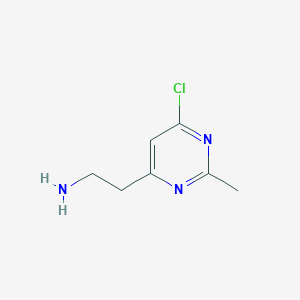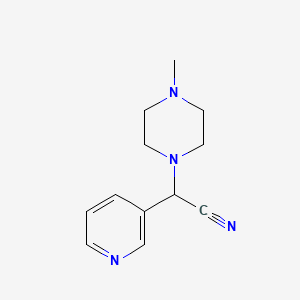
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-methylpiperazine with a halogenated pyridine derivative.
Condensation reactions: Using aldehydes or ketones as intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidation products.
Reduction: Reduction of nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine N-oxides.
Reduction: May yield primary or secondary amines.
Substitution: May yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile would depend on its specific biological target. Generally, it may involve:
Binding to receptors: Interacting with specific proteins or enzymes.
Modulating pathways: Affecting biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Similar structure but with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Another positional isomer.
2-(4-Methylpiperazin-1-YL)-2-(quinolin-3-YL)acetonitrile: Featuring a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12(9-13)11-3-2-4-14-10-11/h2-4,10,12H,5-8H2,1H3 |
InChI-Schlüssel |
ZOHRMSKZXAVFLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(C#N)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



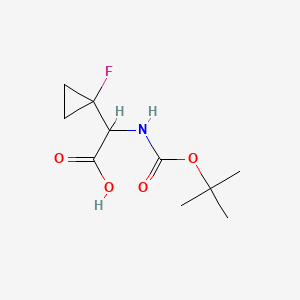
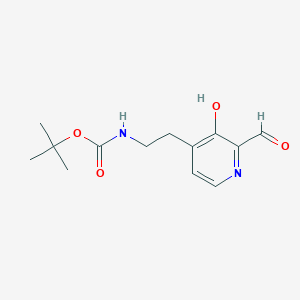

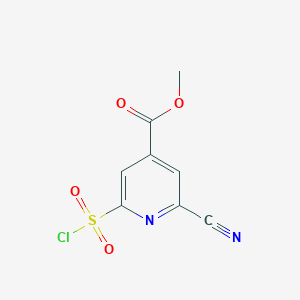

![methyl N-[[3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B14851841.png)
